1-Cyclopropoxy-2-isopropoxy-3-methoxybenzene
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Overview
Description
1-Cyclopropoxy-2-isopropoxy-3-methoxybenzene is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and methoxy groups attached to a benzene ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-2-isopropoxy-3-methoxybenzene can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it a popular choice for synthesizing complex organic molecules.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable precursor with cyclopropyl, isopropyl, and methoxy groups under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropoxy-2-isopropoxy-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropoxy-2-isopropoxy-3-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2-isopropoxy-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The presence of cyclopropoxy, isopropoxy, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropoxy-3-isopropyl-2-methoxybenzene: Similar in structure but with different substitution patterns, leading to variations in chemical properties and reactivity.
1-Cyclopropoxy-2-methoxybenzene: Lacks the isopropoxy group, resulting in different chemical behavior and applications.
Uniqueness
1-Cyclopropoxy-2-isopropoxy-3-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H18O3 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-methoxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O3/c1-9(2)15-13-11(14-3)5-4-6-12(13)16-10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
DMNZEGZWIVVGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC2CC2)OC |
Origin of Product |
United States |
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